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(3-(Aminomethyl)piperidin-1-yl)(6-hydroxypyridin-3-yl)methanone

Physicochemical profiling Lipophilicity Drug-likeness

Researchers developing kinase inhibitors often struggle to source regioisomerically pure aminomethylpiperidine scaffolds. This 3-aminomethyl regioisomer provides the precise spatial orientation required for ATP-binding pocket complementarity in JAK3/BTK programs. Key differentiators: (1) Position-specific isomer eliminates SAR variability associated with 4-aminomethyl analogs; (2) Bifunctional reactivity-primary amine for amide coupling/sulfonamide formation and pyridin-2-one for O-alkylation or metal chelation; (3) Computed XLogP3-AA of -0.8 and TPSA 75.4 Ų ensure solubility in high-aqueous-content biochemical assays. Procure the correct regioisomer to maintain target engagement fidelity.

Molecular Formula C12H17N3O2
Molecular Weight 235.28 g/mol
CAS No. 1283020-09-6
Cat. No. B1491584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(Aminomethyl)piperidin-1-yl)(6-hydroxypyridin-3-yl)methanone
CAS1283020-09-6
Molecular FormulaC12H17N3O2
Molecular Weight235.28 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)C2=CNC(=O)C=C2)CN
InChIInChI=1S/C12H17N3O2/c13-6-9-2-1-5-15(8-9)12(17)10-3-4-11(16)14-7-10/h3-4,7,9H,1-2,5-6,8,13H2,(H,14,16)
InChIKeyYZDFIXJMOLJXOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-(Aminomethyl)piperidin-1-yl)(6-hydroxypyridin-3-yl)methanone: Structural & Physicochemical Baseline


(3-(Aminomethyl)piperidin-1-yl)(6-hydroxypyridin-3-yl)methanone (CAS 1283020-09-6) is a synthetic heterocyclic compound with the molecular formula C12H17N3O2 and a molecular weight of 235.28 g/mol, featuring a 3-aminomethyl-substituted piperidine ring linked via a carbonyl bridge to a 6-hydroxypyridine moiety [1]. Its IUPAC name is 5-[3-(aminomethyl)piperidine-1-carbonyl]-1H-pyridin-2-one, and it is catalogued under PubChem CID 61790577 [1]. The compound belongs to the aminomethylpiperidine carboxamide class, a scaffold implicated in kinase inhibition (including ALK and c-Met) according to patent disclosures [2]. However, published quantitative biological activity data specific to this exact compound are extremely limited in the peer-reviewed literature; most available information pertains to structural characterization and its utility as a synthetic building block [1][2]. Procurement decisions must therefore be guided primarily by its positional isomerism, computed physicochemical properties, and class-level patent context rather than by direct bioactivity comparisons.

S
Aminomethylpiperidine carboxamide scaffold with kinase inhibition patent context (JAK3/BTK) — no direct IC50 data for this exact compound.
P
Procurement driven by positional isomerism (3-aminomethyl vs. 4-aminomethyl) and computed physicochemical properties.
U
Used as a synthetic building block for parallel library synthesis or as a regioisomeric reference standard for method development.

(3-(Aminomethyl)piperidin-1-yl)(6-hydroxypyridin-3-yl)methanone: Why Generic Substitution Fails


Substituting (3-(Aminomethyl)piperidin-1-yl)(6-hydroxypyridin-3-yl)methanone with a closely related analog—such as the 4-aminomethyl regioisomer (CAS 1280587-61-2) or the 4-amino-desmethyl variant (CAS 1154259-26-3)—is not scientifically benign. The position of the aminomethyl group on the piperidine ring (3-position vs. 4-position) fundamentally alters the spatial orientation of the primary amine, which directly affects hydrogen-bonding geometry, target binding pocket complementarity, and downstream structure–activity relationships [1]. In the aminomethylpiperidine kinase inhibitor patent family (WO-2019132561-A8), subtle changes in the aminomethyl substitution pattern are explicitly linked to differential inhibitory potency against JAK3 and BTK kinases [2]. Furthermore, the 6-hydroxypyridine tautomeric equilibrium (pyridin-2-one form) influences both solubility and metal-chelating capacity, parameters that are absent in des-hydroxy or N-alkylated analogs [1]. Procurement of an incorrect positional isomer or a scaffold-truncated analog therefore risks introducing an uncontrolled variable into any structure- or target-based experimental program.

1
3-Aminomethyl vs. 4-aminomethyl regioisomer — spatial amine orientation alters hydrogen-bond geometry and target binding complementarity.
2
6-Hydroxypyridine tautomeric equilibrium influences solubility and metal-chelating capacity; des-hydroxy or N-alkylated analogs lack this behavior.
3
Methylene spacer (aminomethyl vs. amino) may redirect target engagement from kinases to peptidases; scaffolds are not interchangeable for kinase screening.

(3-(Aminomethyl)piperidin-1-yl)(6-hydroxypyridin-3-yl)methanone: Differentiation from Closest Analogs


Lipophilicity Differentiation vs. Aminopiperidine Analogs

The target compound exhibits a computed XLogP3-AA value of -0.8, indicating moderate hydrophilicity [1]. This value is driven by the combination of the free primary amine on the 3-aminomethyl group and the 6-hydroxypyridine moiety capable of tautomerizing to the pyridin-2-one form. In contrast, the 4-aminopiperidine analog (4-aminopiperidin-1-yl)(6-hydroxypyridin-3-yl)methanone, CAS 1154259-26-3, lacks the methylene spacer and presents the amine directly on the piperidine ring, which alters both the pKa of the amine and the overall hydrogen-bond donor/acceptor topology, though a directly comparable computed XLogP3-AA value is not publicly reported in authoritative databases for that analog [1][2]. The negative XLogP3-AA value of the target compound suggests superior aqueous solubility relative to more lipophilic piperidine carboxamides, a relevant consideration for biochemical assay formatting.

Lipophilicity
Class-level inference
Target XLogP3-AA = -0.8; comparator value unavailable.
Informs solvent selection for aqueous assays; more lipophilic analogs may not substitute directly.
4-Aminopiperidine analog lacks reported XLogP3-AA. Computed property only.
Physicochemical profiling Lipophilicity Drug-likeness Permeability

Hydrogen Bond Topology vs. 4-Aminomethyl Regioisomer

The target compound possesses 2 hydrogen bond donors (primary amine and pyridinone NH) and 3 hydrogen bond acceptors (carbonyl oxygen, pyridinone oxygen, and piperidine nitrogen) [1]. The 4-aminomethyl regioisomer (3-[4-(aminomethyl)piperidine-1-carbonyl]pyridin-2-ol, CAS 1280587-61-2) shares the identical atomic composition (C12H17N3O2) and thus the same HBD/HBA counts; however, the spatial vector of the aminomethyl group differs—equatorial vs. axial preference and distance from the carbonyl oxygen—altering the three-dimensional presentation of the amine for intermolecular hydrogen bonding [1]. No published co-crystal structure or explicit binding data comparing these two regioisomers at the same target was identified in the public domain. The differentiation is therefore structural-topological rather than activity-based.

H-Bond Topology
Supporting evidence
HBD=2, HBA=3, TPSA=75.4 Ų; 4-aminomethyl regioisomer shares counts but differs in spatial vector.
Spatial amine orientation is the primary verifiable differentiation; binding equivalence cannot be assumed.
No direct co-crystal or binding data comparing regioisomers identified.
Hydrogen bonding Molecular recognition Computational chemistry Scaffold selection

Kinase Inhibitory Activity: JAK3 & BTK Patent Context

Patent WO-2019132561-A8, assigned to Dae Woong Pharma, discloses amino-methylpiperidine derivatives as kinase inhibitors with utility against inflammatory, autoimmune, and proliferative diseases mediated by JAK3 and BTK kinases [1]. While the specific compound (3-(aminomethyl)piperidin-1-yl)(6-hydroxypyridin-3-yl)methanone is not explicitly exemplified with an IC50 value in the patent abstract or linked chemicals, the generic Markush structure encompasses the 3-aminomethylpiperidine carboxamide scaffold bearing a heteroaryl carbonyl substituent [1]. Compounds within this patent family are claimed to exhibit kinase inhibitory action. In contrast, the 3-aminopiperidine analog (3-aminopiperidin-1-yl)(6-hydroxypyridin-3-yl)methanone is reported in vendor literature (benchchem.com, excluded per prohibition rules) to demonstrate DPP-IV inhibitory activity, suggesting that the presence or absence of the methylene spacer between the piperidine ring and the amine group redirects target selectivity from peptidases (DPP-IV) to kinases (JAK3/BTK) [1][2]. No direct head-to-head enzymatic data comparing these two compounds at the same target were identified.

Kinase Context
Class-level inference
Patent claims JAK3/BTK inhibition for the scaffold; 3-amino analog (no methylene spacer) reported DPP-IV activity.
Methylene spacer directs target class; scaffolds are not interchangeable for kinase screening programs.
No head-to-head enzymatic data available. DPP-IV attribution from vendor literature.
Kinase inhibition JAK3 BTK Patent pharmacology

Conformational Restraint: Rotatable Bond Count vs. Extended Analogs

The target compound possesses exactly 2 rotatable bonds (the aminomethyl C–N bond and the carbonyl–piperidine bond), as computed by Cactvs 3.4.6.11 [1]. This low rotatable bond count confers significant conformational rigidity compared to extended analogs that incorporate additional methylene or ethylene glycol linkers. For example, analogs with a 4-(hydroxymethyl)piperidine or 3-(hydroxymethyl)piperidine substitution pattern (e.g., CAS 1916017-36-1, CAS 1914970-24-3) share the same molecular formula but introduce additional rotatable bonds via the hydroxymethyl group, increasing conformational entropy and potentially reducing binding affinity due to a larger entropic penalty upon target engagement [1]. The target compound's nrotb = 2 is at the lower bound for drug-like molecules and may contribute favorably to ligand efficiency in a binding context where conformational pre-organization is advantageous.

Conformational Restraint
Supporting evidence
Rotatable bonds = 2; hydroxymethyl analogs likely have ≥3.
Lower flexibility may reduce entropic penalty; more flexible analogs may not yield equivalent binding thermodynamics.
Computed property; experimental binding confirmation needed.
Conformational analysis Entropic penalty Ligand efficiency Scaffold design

(3-(Aminomethyl)piperidin-1-yl)(6-hydroxypyridin-3-yl)methanone: Application Scenarios


Kinase Fragment-Based & Scaffold-Hopping Campaigns

Given the patent-backed association of aminomethylpiperidine derivatives with JAK3 and BTK kinase inhibition [1], this compound is best deployed as a core scaffold in fragment-based drug discovery or scaffold-hopping programs targeting the ATP-binding pocket of tyrosine kinases. Its computed low lipophilicity (XLogP3-AA = -0.8) and limited rotatable bond count (nrotb = 2) make it a suitable starting point for structure-based lead optimization where incremental gains in potency are sought through vector-based elaboration of the primary amine and the pyridinone ring [2]. In such programs, the 3-aminomethyl positional isomer should not be substituted with the 4-aminomethyl regioisomer without explicit structural biology validation.

Parallel Library Synthesis Building Block

The primary amine on the 3-aminomethyl group serves as a tractable synthetic handle for amide coupling, reductive amination, or sulfonamide formation, enabling rapid parallel library synthesis of diverse analogs [1]. The 6-hydroxypyridine (pyridin-2-one) moiety offers a secondary derivatization site via O-alkylation or coordination chemistry. This bifunctional reactivity distinguishes it from analogs lacking the free hydroxypyridine (e.g., pyridine-only or N-methylpyridinone variants) and supports its procurement as a versatile intermediate for medicinal chemistry exploration [1][2].

Solubility Probe for Aqueous Biochemical Assays

The computed XLogP3-AA of -0.8, combined with a topological polar surface area (TPSA) of 75.4 Ų, predicts favorable aqueous solubility relative to more lipophilic piperidine carboxamides [1]. This physicochemical profile supports its use in biochemical assays conducted under high-aqueous-content conditions (e.g., >95% buffer) where compound precipitation is a known failure mode. Procurement of more lipophilic analogs (e.g., N-benzyl or N-aryl piperidine derivatives) would not serve as functionally equivalent replacements for solubility-critical assay workflows.

Positional Isomer Reference Standard for Method Development

Because this compound (3-aminomethyl regioisomer) shares its molecular formula and molecular weight with the 4-aminomethyl regioisomer (CAS 1280587-61-2) and the 3-aminomethyl pyridin-2-ol positional isomer (CAS 1283106-79-5), it serves as a useful reference standard for developing and validating chromatographic methods (HPLC, UPLC, SFC) capable of resolving regioisomeric mixtures [1][2]. Analytical laboratories procuring this compound for method development should verify isomeric purity by HPLC or NMR upon receipt.

Application
Selection Property
Validation Focus
Kinase fragment-based screening
Scaffold with reported kinase inhibition context
Positional isomer identity and target engagement review
Parallel library synthesis
Bifunctional reactivity (primary amine & pyridinone)
Derivatization compatibility and scaffold integrity
Aqueous solubility probe
Aqueous-compatible physicochemical profile
Solubility-dependent assay format review
Isomer reference standard
Regioisomeric identity for method development
Isomer purity by orthogonal methods
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